molecular formula C11H16N2O2 B13632862 Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13632862
M. Wt: 208.26 g/mol
InChI Key: YMWXDRXCSVZXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with an amino group, a cyclobutylmethyl group, and a methyl ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride can yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-(cyclopropylmethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(cyclohexylmethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(cyclopentylmethyl)-1h-pyrrole-2-carboxylate

Uniqueness

Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-amino-1-(cyclobutylmethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10-5-9(12)7-13(10)6-8-3-2-4-8/h5,7-8H,2-4,6,12H2,1H3

InChI Key

YMWXDRXCSVZXMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CC2CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.